(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL
Overview
Description
(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL is an organic compound with the molecular formula C7H5BrF2O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL is utilized in various scientific research applications:
Safety and Hazards
While specific safety data for “5-Bromo-2,3-difluorobenzyl alcohol” was not found, similar compounds like “2,3-Difluorobenzyl alcohol” are considered hazardous. They are combustible liquids that can cause skin and eye irritation. In case of contact, it is advised to wash with plenty of soap and water. If irritation persists, medical advice should be sought .
Mechanism of Action
Target of Action
Similar compounds such as 2,3-difluorobenzyl alcohol have been shown to interact with alcohol dehydrogenase 1c , an enzyme involved in the metabolism of alcohols in the body.
Mode of Action
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.
Biochemical Pathways
The compound’s potential interaction with alcohol dehydrogenase 1c suggests it may influence alcohol metabolism pathways .
Result of Action
Given the compound’s potential interaction with Alcohol dehydrogenase 1C, it may influence the metabolism of alcohols in the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and its interactions with its targets. For instance, the density of 2,5-Difluorobenzyl alcohol, a related compound, is reported to be 1.29 g/mL at 25 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2,3-DIFLUOROPHENYL)METHANOL typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the benzene ring. For example, starting with 2,3-difluorobenzyl alcohol, bromination can be carried out using bromine in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 5-Bromo-2,3-difluorobenzaldehyde or 5-Bromo-2,3-difluorobenzoic acid.
Reduction: 5-Bromo-2,3-difluorotoluene.
Substitution: 5-Amino-2,3-difluorobenzyl alcohol or 5-Thio-2,3-difluorobenzyl alcohol.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzyl alcohol: Lacks the bromine substituent, resulting in different reactivity and applications.
2-Bromo-5-fluorobenzyl alcohol: Similar structure but with different substitution pattern, affecting its chemical properties and uses.
Dichlorobenzyl alcohol: Contains chlorine instead of bromine and fluorine, leading to distinct biological activities.
Uniqueness
(5-BROMO-2,3-DIFLUOROPHENYL)METHANOL is unique due to the specific combination of bromine and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(5-bromo-2,3-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWGHIPHGWOMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887585-71-9 | |
Record name | 5-Bromo-2,3-difluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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